molecular formula C27H34N4O2 B2687887 2-{2-[1-(4-butylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N,N-diethylacetamide CAS No. 942862-69-3

2-{2-[1-(4-butylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N,N-diethylacetamide

Cat. No.: B2687887
CAS No.: 942862-69-3
M. Wt: 446.595
InChI Key: ONFYTOQPHTUDGC-UHFFFAOYSA-N
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Description

2-{2-[1-(4-butylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N,N-diethylacetamide is a complex organic compound that features a combination of benzodiazole and pyrrolidinone moieties

Preparation Methods

The synthesis of 2-{2-[1-(4-butylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N,N-diethylacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrrolidinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the butylphenyl group: This step often involves Friedel-Crafts alkylation or acylation reactions.

    Construction of the benzodiazole ring: This can be synthesized via condensation reactions involving ortho-phenylenediamine and carboxylic acid derivatives.

    Final coupling: The final step involves coupling the benzodiazole and pyrrolidinone intermediates under suitable conditions, such as using coupling reagents like EDCI or DCC.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using automated synthesis equipment and continuous flow reactors.

Chemical Reactions Analysis

2-{2-[1-(4-butylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N,N-diethylacetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketone groups to alcohols.

Scientific Research Applications

This compound has several scientific research applications:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its structural features that may interact with biological targets.

    Materials Science: The compound’s unique structure can be utilized in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological pathways and mechanisms, particularly those involving benzodiazole and pyrrolidinone derivatives.

Mechanism of Action

The mechanism of action of 2-{2-[1-(4-butylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N,N-diethylacetamide involves its interaction with specific molecular targets. The benzodiazole moiety can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The pyrrolidinone ring may enhance the compound’s binding affinity and specificity, leading to more effective biological activity.

Comparison with Similar Compounds

Similar compounds include other benzodiazole and pyrrolidinone derivatives. For example:

    2-{2-[1-(4-butylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}-N-methyl-N-phenylacetamide: This compound shares a similar core structure but differs in the substituents attached to the nitrogen atoms.

    2-(4-tert-Butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole: This compound features an oxadiazole ring instead of a benzodiazole ring, leading to different chemical and biological properties.

The uniqueness of 2-{2-[1-(4-butylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N,N-diethylacetamide lies in its specific combination of functional groups, which can result in distinct chemical reactivity and biological activity compared to its analogs.

Biological Activity

The compound 2-{2-[1-(4-butylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N,N-diethylacetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that includes a benzodiazole ring fused with a pyrrolidinone moiety and a butylphenyl group. The molecular formula is C29H38N4O2\text{C}_{29}\text{H}_{38}\text{N}_{4}\text{O}_{2} with a molecular weight of 474.6 g/mol.

PropertyValue
Molecular FormulaC29H38N4O2
Molecular Weight474.6 g/mol
IUPAC NameThis compound
InChI KeyXHCSWECRRFNWIE-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The benzodiazole moiety is known to interact with various proteins and enzymes, potentially modulating their activity. Preliminary studies suggest that it may exert effects through:

  • Receptor Binding : It may bind to neurotransmitter receptors, influencing signaling pathways associated with pain and inflammation.
  • Enzyme Inhibition : The compound could inhibit certain enzymes involved in metabolic processes, which may contribute to its therapeutic effects.

Biological Activity and Therapeutic Potential

Research has indicated several potential biological activities associated with this compound:

Antinociceptive Properties

In animal models, compounds similar to this structure have shown significant antinociceptive (pain-relieving) effects. For instance, the presence of the pyrrolidinone ring is often linked to analgesic properties, suggesting that this compound might be effective in pain management.

Anti-inflammatory Effects

Studies have indicated that related compounds exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. This suggests that this compound could be explored for treating inflammatory conditions.

Antitumor Activity

Preliminary investigations into the cytotoxic effects of similar benzodiazole derivatives have revealed selective activity against various tumor cell lines. For example, compounds derived from benzodiazoles have been reported to inhibit the growth of cancer cells in vitro.

Case Studies and Research Findings

Several studies have investigated the biological activity of benzodiazole derivatives:

  • Cytotoxicity Assays : Research demonstrated that certain derivatives exhibited selective cytotoxicity against tumorigenic cell lines while sparing normal cells, indicating potential for cancer treatment .
  • Inflammation Models : Inflammation models showed that compounds with similar structures significantly reduced edema and inflammatory markers in vivo .
  • Neuropharmacological Studies : Animal studies indicated that related compounds had significant effects on pain perception and anxiety-like behaviors, highlighting their potential for treating neurological disorders .

Properties

IUPAC Name

2-[2-[1-(4-butylphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]-N,N-diethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N4O2/c1-4-7-10-20-13-15-22(16-14-20)30-18-21(17-25(30)32)27-28-23-11-8-9-12-24(23)31(27)19-26(33)29(5-2)6-3/h8-9,11-16,21H,4-7,10,17-19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONFYTOQPHTUDGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=O)N(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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